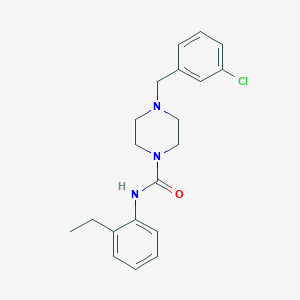

![molecular formula C23H17NO2S B5186509 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5186509.png)

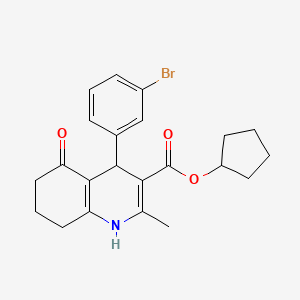

6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol belongs to a class of organic compounds known as benzothiazepines. This class is known for its diverse chemical and physical properties, which make it of interest in various chemical and pharmacological researches.

Synthesis Analysis

- Microwave Synthesis : Vega et al. (1996) described a microwave-assisted diastereoselective synthesis method for related benzothiazepine derivatives. They emphasized the influence of solvent and power output on diastereoselectivity (Vega et al., 1996).

- Ultrasound-Enhanced Synthesis : Chate et al. (2011) reported an efficient synthesis of 1,5-Benzothiazepines using ultrasound irradiation, which simplifies the reaction conditions and enhances the yield (Chate et al., 2011).

Molecular Structure Analysis

- Crystal Structure : Du et al. (2020) analyzed the crystal structure of a similar benzothiazepin compound, indicating the presence of intramolecular hydrogen bonds stabilizing the structure (Du et al., 2020).

Chemical Reactions and Properties

- Chemical Reactions : Hofmann and Fischer (1987) described the chemical reactions of a simple derivative of the benzothiazepine ring system, highlighting the formation and transformation of different chemical structures (Hofmann & Fischer, 1987).

Physical Properties Analysis

- Optical Properties : Kometani et al. (1997) investigated the bakers' yeast-mediated reduction of benzothiazepin derivatives, which could provide insights into the physical properties of related compounds (Kometani et al., 1997).

Mechanism of Action

The mechanism of action of MMV000563 involves interference with essential metabolic pathways in Plasmodium falciparum. The compound induces significant metabolic perturbations, which are highly correlated with known antimalarials like artemisinin and atovaquone. This interference disrupts the parasite’s ability to synthesize vital components, leading to its death .

Preparation Methods

The synthesis of MMV000563 involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Chemical Reactions Analysis

MMV000563 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV000563 has been extensively studied for its antimalarial properties. It has shown significant metabolic perturbations in in vitro cultures of Plasmodium falciparum, the parasite responsible for malaria. The compound’s ability to induce changes in essential metabolic pathways, such as isoprenoid biosynthesis and linolenic acid metabolism, highlights its potential as a lead compound for developing new antimalarial drugs .

Comparison with Similar Compounds

MMV000563 is unique compared to other antimalarial compounds due to its specific mode of action and the metabolic pathways it targets. Similar compounds include artemisinin, the 4-aminoquinolines, and atovaquone, which also target metabolic pathways in Plasmodium falciparum but through different mechanisms. The uniqueness of MMV000563 lies in its ability to induce changes in intermediates in essential metabolic pathways, making it a valuable addition to the arsenal of antimalarial drugs .

properties

IUPAC Name |

11-(4-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXCPELUXWSHGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B5186450.png)

![methyl 4-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B5186458.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5186472.png)

![1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5186483.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[2-(trifluoromethyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5186496.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5186506.png)

![2-methyl-1-[6-nitro-2-(1-piperidinyl)-2H-chromen-3-yl]-1-propanone](/img/structure/B5186514.png)

![3-{1-[3-(benzyloxy)-4-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5186521.png)